3-Pyridinecarboxamide, 6-amino-N-hydroxy-

Vue d'ensemble

Description

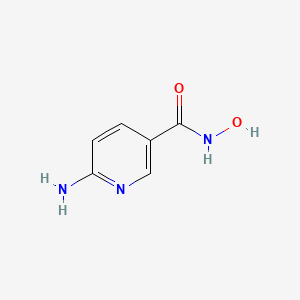

3-Pyridinecarboxamide, 6-amino-N-hydroxy- is a chemical compound with the molecular formula C6H7N3O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarboxamide, 6-amino-N-hydroxy- typically involves the reaction of 6-aminonicotinic acid with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.

Analyse Des Réactions Chimiques

2.1. Heteroannulation Reactions

A three-component reaction involving alkynones, 1,3-dicarbonyl compounds, and ammonium acetate under alcoholic conditions efficiently synthesizes polysubstituted pyridines. This method achieves high regiocontrol and yields (Table 1) .

| Reagents | Conditions | Yield | Key Features |

|---|---|---|---|

| Alkynone + 1,3-dicarbonyl + NH₄OAc | Alcoholic solvent, mild conditions | 60–80% | One-pot synthesis, no acid catalyst |

2.2. Cyanopyridine Derivatization

Cyanopyridine precursors undergo displacement reactions with amines (e.g., morpholine) to form tetra-substituted pyridines. Hydrogenation and hydrolysis convert nitriles to carboxamides (Table 2) .

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Amine displacement | Morpholine, methanol | 0–25°C, 48 hours | 75–85% |

| Hydrogenation | Pd(OH)₂, H₂ (40 psi) | 20–25°C, 21 hours | 80–90% |

| Hydrolysis | H₂SO₄, 60–90°C | 12 hours | 85–95% |

3.1. Nitration and Electrophilic Substitution

Nitration of 3-hydroxypyridine derivatives occurs predominantly at the 2-position due to chelation effects between the hydroxy group and nitronium ions. Substituents like methyl groups shift substitution to the 4- or 6-positions (Table 3) .

| Substituent | Nitration Position | Mechanism |

|---|---|---|

| -OH (unsubstituted) | 2-position | Chelation-assisted |

| -CH₃ (2-position) | 6-position | Steric hindrance |

| -NO₂ (pre-existing) | 4-position | Electronic deactivation |

3.2. Hydrolysis of the Amide Group

The amide bond in 3-pyridinecarboxamide is highly stable under environmental conditions (t₁/₂ > 1 year), resisting hydrolysis even in acidic or basic media .

4.1. Pharmaceutical Uses

Derivatives of 3-pyridinecarboxamide are explored as NaV1.8 sodium channel inhibitors for pain management. Structural modifications (e.g., pyridine-1-oxide substitutions) enhance potency and selectivity (Table 4) .

| Modification | Effect | Therapeutic Target |

|---|---|---|

| Pyridine-1-oxide | Improved bioavailability | NaV1.8 channels |

| C₃–C₈ cycloalkyl groups | Enhanced lipophilicity | CNS penetration |

4.2. Biochemical Roles

As a nicotinamide derivative, this compound participates in NAD biosynthesis , with metabolites like N1-methyl-2-pyridone-5-carboxamide detected in human urine .

Applications De Recherche Scientifique

Biological Activities

3-Pyridinecarboxamide, 6-amino-N-hydroxy- exhibits several notable biological activities:

- Antimicrobial Properties : Research indicates that compounds with similar structures have demonstrated significant antimicrobial activity against various strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The compound's ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics .

- Anticancer Potential : Pyridine-containing compounds have shown promise in cancer therapy. The structural features of 3-Pyridinecarboxamide, 6-amino-N-hydroxy- may enhance its interaction with cellular targets involved in tumorigenesis, making it a subject of interest for further investigation in oncology .

Antimicrobial Activity

A study published in MDPI highlighted the synthesis of various pyridine derivatives, including 3-Pyridinecarboxamide, 6-amino-N-hydroxy-, which exhibited moderate activity against multiple bacterial strains. The study emphasized the importance of structural modifications for enhancing antimicrobial efficacy .

Anticancer Research

Research focusing on pyridine derivatives has revealed their potential as anticancer agents. For instance, compounds structurally related to 3-Pyridinecarboxamide have been tested for their ability to inhibit cancer cell proliferation in vitro. These studies suggest that such compounds could serve as lead candidates for anticancer drug development .

Mécanisme D'action

The mechanism of action of 3-Pyridinecarboxamide, 6-amino-N-hydroxy- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting cell function and viability.

Comparaison Avec Des Composés Similaires

6-Aminonicotinamide: A related compound with similar structural features but different functional groups.

3-Pyridinecarboxylic acid: Another pyridine derivative with distinct chemical properties.

Uniqueness: 3-Pyridinecarboxamide, 6-amino-N-hydroxy- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Activité Biologique

3-Pyridinecarboxamide, 6-amino-N-hydroxy- (CAS Number: 76706-59-7) is a pyridine derivative with significant biological activities. This compound has been studied for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C6H7N3O2

- Molecular Weight : 153.14 g/mol

- IUPAC Name : 6-amino-N-hydroxy-3-pyridinecarboxamide

The biological activity of 3-Pyridinecarboxamide, 6-amino-N-hydroxy- is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit enzymes involved in various metabolic pathways, potentially altering cellular functions and viability.

- Antioxidant Activity : Research indicates that it may exhibit antioxidant properties, which can protect cells from oxidative stress .

- Antimicrobial Properties : It has shown activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

3-Pyridinecarboxamide, 6-amino-N-hydroxy- has demonstrated potential anticancer activity in several studies. The compound's effectiveness varies across different cancer cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 (Breast) | 3.1 | Selective activity observed |

| HEK 293 (Kidney) | 5.3 | Moderate sensitivity |

| Various Cancer Lines | 1.2 - 5.3 | Strong antiproliferative effects noted |

These findings suggest that the compound may selectively target cancer cells while sparing normal cells, which is crucial for developing effective cancer therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

| Microorganism | MIC (µM) | Notes |

|---|---|---|

| E. faecalis | 8 | Selective against Gram-positive strains |

| S. aureus | 16 | Effective against multiple strains |

| E. coli | 32 | Moderate activity |

These results indicate that 3-Pyridinecarboxamide, 6-amino-N-hydroxy- may serve as a lead compound for developing new antibiotics .

Case Studies and Research Findings

- In Vitro Studies : A study conducted on various cancer cell lines revealed that the compound exhibited significant antiproliferative effects, particularly against the MCF-7 breast cancer cell line with an IC50 value of 3.1 µM. This selectivity highlights its potential as a targeted therapy .

- Antimicrobial Research : Another study demonstrated that the compound had a minimum inhibitory concentration (MIC) of 8 µM against E. faecalis, indicating promising antimicrobial properties that could be harnessed in clinical applications.

- Mechanistic Insights : Research has suggested that the mechanism of action involves the inhibition of key metabolic enzymes, which disrupts cellular processes essential for cancer cell survival and proliferation .

Propriétés

IUPAC Name |

6-amino-N-hydroxypyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-5-2-1-4(3-8-5)6(10)9-11/h1-3,11H,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGKSUIGZGSWGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227506 | |

| Record name | 3-Pyridinecarboxamide, 6-amino-N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76706-59-7 | |

| Record name | 3-Pyridinecarboxamide, 6-amino-N-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076706597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxamide, 6-amino-N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-N-hydroxypyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.